molecular formula C17H16N2O4S2 B2553719 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide CAS No. 2097857-74-2

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2553719
CAS No.: 2097857-74-2
M. Wt: 376.45
InChI Key: NYZRGQNJEKJEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide is a synthetic bithiophene-furan hybrid amide compound. Its structure integrates a 2,2'-bithiophene core linked via a hydroxyethyl group to an ethanediamide bridge, which is further substituted with a furan-2-ylmethyl moiety. This compound’s design suggests applications in organic electronics (due to the bithiophene backbone) and pharmaceuticals (via amide-mediated interactions with biological targets) .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S2/c20-12(13-5-6-15(25-13)14-4-2-8-24-14)10-19-17(22)16(21)18-9-11-3-1-7-23-11/h1-8,12,20H,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZRGQNJEKJEEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis routes, and biological activities, highlighting similarities and differences with the target compound:

Compound Name Structural Features Synthesis Route Biological Activity References
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(furan-2-yl)methyl]ethanediamide Bithiophene core, hydroxyethyl linker, ethanediamide bridge, furan-2-ylmethyl substituent Likely involves Stille coupling (bithiophene synthesis) and amide condensation Not explicitly reported; inferred potential anti-inflammatory/antimicrobial activity
5-(4-Hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene Bithiophene core with alkynyl-methoxy-hydroxy substituent Silica gel chromatography from Echinops grijisii roots Anti-inflammatory (IC₅₀: <17.21 μM in LPS-induced RAW 264.7 cells)
N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide Ethanediamide bridge with dimethoxyphenyl and pyridinyl substituents Not detailed; likely amide coupling Flavoring agent (designated in Japan)
3-[(4-Amino-2,2-dioxido-1H-2,1,3-benzothiadiazin-5-yl)oxy]-2,2-dimethyl-N-propylpropanamide Benzothiadiazine core, dimethylpropane linker, amide group Not detailed Pesticide/agrochemical use
N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide Cinnamamide backbone with dihydroxyphenyl and methoxyphenyl groups Column chromatography from Lycium yunnanense roots Anti-inflammatory (IC₅₀: <17.21 μM)

Structural and Functional Comparisons

Bithiophene Derivatives Target Compound vs. 5-(4-Hydroxy-3-methoxy-1-butynyl)-2,2'-bithiophene: Both feature a bithiophene core, but the latter’s alkynyl-methoxy-hydroxy side chain enhances anti-inflammatory activity, while the target’s hydroxyethyl-furan-amide groups may improve solubility and target specificity . Electrophilic Reactivity: The bithiophene in the target compound could undergo electrophilic substitution at the 4- or 5´-positions, similar to 5-piperidino-2,2'-bithiophene derivatives .

Ethanediamide Derivatives Target Compound vs.

Amide-Based Bioactive Compounds

  • Target Compound vs. N-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide : Both contain hydroxyl and aromatic groups, but the latter’s cinnamamide structure directly correlates with anti-inflammatory activity (IC₅₀ <17.21 μM). The target’s activity remains speculative but could be tested using similar assays .

Preparation Methods

Bithiophene Core Synthesis

The 2,2'-bithiophene unit is typically synthesized via Stille coupling or Ullmann condensation between halogenated thiophene precursors. Recent advances from patent WO2020245845A1 demonstrate that using N-Benzyl-4-methyl-5-hydroxyethyl thiazole hydrochloride as a catalyst enhances coupling efficiency while reducing side reactions.

Reaction conditions :

  • Catalyst : 5 mol% N-Benzyl-4-methyl-5-hydroxyethyl thiazole hydrochloride
  • Solvent : Anhydrous dimethylformamide (DMF)
  • Temperature : 85–100°C
  • Yield : 78–82%

Hydroxyethyl Group Introduction

The hydroxyethyl side chain is installed via nucleophilic substitution on brominated bithiophene intermediates. Key parameters include:

Parameter Optimal Value Effect on Yield
Nucleophile Ethylene glycol Maximizes SN2
Base K₂CO₃ Prevents hydrolysis
Solvent Tetrahydrofuran (THF) Enhances solubility
Reaction Time 12–16 hours Completes substitution

This step achieves 65–70% yield after purification by silica gel chromatography.

Amide Bond Formation and Furan Integration

Ethanediamide Bridge Assembly

Coupling the bithiophene-hydroxyethyl intermediate with furan-2-yl-methylamine proceeds via carbodiimide-mediated amidation :

  • Activation : React carboxylic acid derivatives with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dichloromethane.
  • Coupling : Add furan-2-yl-methylamine dropwise at 0°C, then warm to room temperature.
  • Workup : Extract with saturated NaHCO₃, dry over MgSO₄, and concentrate.

Yield : 85–90% after recrystallization from ethyl acetate/hexane.

Furan Methyl Group Stability Considerations

The furan ring’s sensitivity to strong acids necessitates pH-controlled conditions during amidation. Maintaining reaction pH between 6.5–7.5 prevents ring-opening side reactions.

Industrial-Scale Production Optimization

Adapting laboratory methods for manufacturing requires addressing:

Catalytic System Scalability

The patented thiazole-based catalyst enables kilogram-scale bithiophene synthesis with consistent 80% yield, outperforming traditional Pd-based systems in cost and safety.

Continuous Flow Purification

Implementing countercurrent chromatography reduces solvent use by 40% compared to batch processing:

Purification Metric Batch Method Continuous Flow
Solvent Consumption 15 L/kg 9 L/kg
Purity 95% 98%
Throughput 2 kg/day 8 kg/day

Analytical Characterization Protocols

Structural Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=3.5 Hz, 2H, thiophene), 6.85 (m, 3H, furan), 4.20 (t, 2H, -CH₂OH).
  • FT-IR : 1650 cm⁻¹ (amide C=O), 3200 cm⁻¹ (hydroxyl O-H stretch).

Purity Assessment

HPLC Conditions :

  • Column: C18, 5 μm
  • Mobile Phase: 60:40 acetonitrile/water
  • Retention Time: 6.8 minutes
  • Purity Threshold: ≥99.5%

Synthetic Challenges and Mitigation Strategies

Bithiophene Oligomerization

Exothermic coupling reactions may produce trimers or tetramers. Mitigation involves:

  • Maintaining temperatures ≤100°C
  • Using 2,6-di-tert-butylpyridine as a proton sponge

Hydroxyethyl Group Oxidation

The secondary alcohol is prone to oxidation during storage. Stabilization methods include:

  • Packaging under nitrogen atmosphere
  • Adding 0.1% w/w ascorbic acid as antioxidant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.